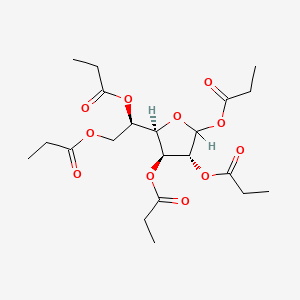

1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose

描述

Nuclear Magnetic Resonance (NMR)

属性

IUPAC Name |

[2-propanoyloxy-2-[3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O11/c1-6-13(22)27-11-12(28-14(23)7-2)18-19(29-15(24)8-3)20(30-16(25)9-4)21(32-18)31-17(26)10-5/h12,18-21H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRJPQKYPCUCSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(C1C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material and General Strategy

- The starting material is D-glucose, a cheap and readily available monosaccharide that exists predominantly in the pyranose form but can be converted into the furanose form under specific conditions.

- The goal is to selectively convert D-glucose into the 1,2,3,5,6-penta-O-propanoyl-D-glucofuranose, where all free hydroxyl groups are esterified with propanoyl (propionyl) groups.

- Protection of hydroxyl groups as esters is a common strategy to prevent undesired side reactions and to enable selective transformations at specific positions on the sugar molecule.

Formation of the Boron-Glucose Intermediate

- A key step is the treatment of D-glucose with boric acid in the presence of propanoic acid.

- Boric acid forms a complex with glucose, favoring the furanose form by binding to specific hydroxyl groups, thereby stabilizing the five-membered ring structure.

- The reaction is typically carried out by stirring glucose with 2 or more mole equivalents of boric acid in propanoic acid at approximately 70 °C for about one hour.

- This boron-glucose complex intermediate is crucial for directing the subsequent propanoylation selectively to the furanose form rather than the pyranose form.

Propanoylation Reaction

- After formation of the boron-glucose intermediate, a propanoylating reagent such as propanoic anhydride is added to the reaction mixture.

- Optionally, catalytic amounts of sulfuric acid or boron trifluoride diethyl etherate may be used to promote the esterification.

- The reaction mixture is maintained at elevated temperature (around 70 °C) for a suitable time to ensure complete esterification of all hydroxyl groups.

- The propanoylation converts all free hydroxyl groups at positions 1, 2, 3, 5, and 6 into propanoyl esters, yielding the perpropanoylated glucofuranose.

Isolation and Purification

- The product, 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose, crystallizes out of the reaction mixture, which greatly facilitates purification.

- Crystallization is preferred over chromatographic methods because the β-anomer is obtained in crystalline form and can be separated from the α-anomer by recrystallization from suitable solvents.

- The crystalline nature of the product allows recovery in substantially pure form without extensive chromatographic purification, which is often challenging for glucofuranose derivatives due to their similar physical properties.

Yield and Anomeric Purity

- The process yields crystalline 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose with anomeric purity greater than approximately 90%.

- Overall yields reported are in the range of 50-60% for the one-pot procedure starting from glucose, boric acid, and propanoic anhydride.

- The method avoids the formation of significant amounts of pyranose byproducts, which are common in other peracylation methods.

Alternative and Related Methods

- Other methods to prepare peracylated glucofuranoses include multi-step procedures involving diacetone glucose intermediates, partial hydrolysis, and acetylation steps, but these often suffer from low overall yields and complex purifications.

- Use of catalysts such as FeCl3 or montmorillonite clays has been reported to promote one-step acetylation to peracetylated glucofuranose, but these methods typically result in low yields and contamination with pyranose forms.

- The boric acid-mediated method with propanoic anhydride is superior in terms of yield, selectivity, and product crystallinity.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Formation of boron-glucose complex | D-glucose, boric acid (≥2 eq), propanoic acid | ~70 °C | ~1 hour | Boric acid stabilizes furanose form |

| Propanoylation | Propanoic anhydride, optional catalyst (H2SO4 or BF3·OEt2) | ~70 °C | Variable (hours) | Esterification of all free hydroxyls |

| Purification | Recrystallization from suitable solvent | Ambient | Until crystallization | Crystalline β-anomer isolated |

| Yield and Purity | - | - | - | ~50-60% yield, >90% β-anomeric purity |

Research Findings and Applications

- The crystalline 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose is a valuable glycosylating agent for the synthesis of O-, S-, and N-glucofuranosides with high β-selectivity.

- It can be used directly in acid-catalyzed glycosylation reactions, providing access to biologically relevant nucleoside analogs and other carbohydrate derivatives.

- The mild conditions of its synthesis and the crystalline nature of the product simplify scale-up and handling in synthetic carbohydrate chemistry.

This detailed preparation method, centered on the boric acid-mediated furanose stabilization and subsequent propanoylation, represents the most effective and practical approach to synthesize this compound with high purity and yield. The crystalline nature of the product aids in its isolation and use as a key intermediate in glycoside synthesis.

化学反应分析

Types of Reactions

1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-glucose and propanoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: D-glucose and propanoic acid.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Applications in Organic Synthesis

- Starting Material for Glycosides : Due to its structure containing multiple reactive acyl groups, 1,2,3,5,6-penta-O-propanoyl-D-glucofuranose serves as an excellent precursor for the synthesis of various glycosides. These glycosides are essential in the development of pharmaceuticals and biologically active compounds .

- Synthesis of Chiral Compounds : The compound's chiral centers make it a valuable building block in asymmetric synthesis. It can be transformed into other chiral molecules that are crucial in drug development and synthesis .

- Preparation of Oligosaccharides : It can be used as a starting material to synthesize oligosaccharides by glycosylation reactions. The ability to form glycosidic bonds makes it integral in carbohydrate chemistry .

Biomedical Research Applications

- Drug Development : Research indicates that derivatives of this compound have potential as drug candidates due to their biological activity. For instance, certain derivatives have shown promise in inhibiting enzymes relevant to disease pathways .

- Targeted Delivery Systems : The compound can be utilized in creating targeted drug delivery systems where glycosylation enhances the specificity and efficacy of therapeutic agents .

- Biological Evaluation : Studies have demonstrated that analogues derived from this compound exhibit biological activities such as enzyme inhibition and antimicrobial properties .

Case Studies

作用机制

The mechanism of action of 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing propanoic acid, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and other proteins, potentially affecting their activity and function.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose and analogous glucofuranose derivatives:

Solubility and Physical Properties

- The penta-O-propanoyl derivative’s high ester content confers excellent solubility in nonpolar solvents (e.g., CH₂Cl₂), whereas di-O-isopropylidene derivatives exhibit mixed solubility profiles depending on substituents (e.g., compound 6 in is soluble in DMSO) .

- Lipophilicity varies significantly: 6-O-octanoyl derivatives (logP ≈ 3.5) are more hydrophobic than penta-O-propanoyl (logP ≈ 2.8) or di-O-isopropylidene compounds (logP ≈ 1.5) .

生物活性

1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose is a peracylated derivative of D-glucose that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of D-glucose with boric acid in the presence of propanoic acid and propanoic anhydride, resulting in a crystalline product that facilitates further chemical investigations and applications in glycosylation reactions .

The molecular formula for this compound is C15H26O10, with a molecular weight of 350.37 g/mol. Its structure features five propanoyl groups attached to the glucose moiety, enhancing its reactivity and solubility in organic solvents.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Glycosylation Agent

This compound acts as a glycosylating agent in acid-catalyzed reactions. It has been shown to facilitate the synthesis of various glycosides and oligosaccharides by promoting the formation of glycosidic bonds under mild conditions . The ability to form stable glycosidic linkages makes it valuable in synthetic organic chemistry.

2. Antimicrobial Activity

Research indicates that derivatives of glucofuranoses exhibit antimicrobial properties. For example, compounds related to this compound have shown inhibitory effects against various Gram-negative bacteria . The mechanism behind this activity may involve interference with bacterial cell wall synthesis or metabolic pathways.

3. Enzyme Inhibition

Studies have reported that certain oligosaccharides derived from glucofuranoses can act as inhibitors of enzymes such as α-amylase and α-glucosidase. These enzymes are crucial for carbohydrate metabolism and are targets for managing conditions like diabetes. The inhibition constants (IC50 values) for these activities vary widely among different compounds .

| Compound | Target Enzyme | IC50 Value (μg/mL) |

|---|---|---|

| Oligosaccharide A | α-Amylase | 78.0 |

| Oligosaccharide B | α-Glucosidase | 0.5 |

| Oligosaccharide C | Sucrase | 2.5 |

Case Studies

Several studies have investigated the biological activities of glucofuranosides and their derivatives:

- Glucofuranosylation Studies : A study demonstrated that this compound could be utilized effectively as a glycosylating agent to synthesize complex carbohydrates . This property is particularly useful in the development of pharmaceutical compounds.

- Antimicrobial Efficacy : In another investigation on microbial oligosaccharides with biomedical applications, derivatives showed significant antimicrobial activity against pathogens such as Escherichia coli and Salmonella typhi . These findings suggest potential applications in treating bacterial infections.

- Enzyme Inhibition Research : A recent study highlighted the potent inhibitory effects of acylated glucofuranoses on pancreatic lipase and α-glucosidase enzymes . The findings indicated that modifications to the sugar backbone could enhance inhibitory potency.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves propionylation of D-glucofuranose using propionic anhydride in the presence of a catalyst (e.g., pyridine or sulfuric acid) under controlled temperatures (20–50°C). Key steps include:

- Protection of hydroxyl groups : Sequential acylation to ensure regioselective substitution at the 1,2,3,5,6 positions.

- Purification : Column chromatography or recrystallization to isolate the product.

- Yield optimization : Excess propionic anhydride (2–3 equivalents per hydroxyl group) and inert atmosphere (N₂/Ar) minimize side reactions. Contradictions in reported yields (60–85%) arise from catalyst choice and reaction time variations .

Q. What spectroscopic techniques are most effective for characterizing the structure and confirming regioselectivity of acylation?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments and confirms acylation sites. For example, downfield shifts (~δ 2.0–2.5 ppm) in 1H NMR indicate propanoyl methyl groups.

- HMBC and COSY : Resolve ambiguities in sugar ring conformation and acyl group positioning .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₆H₃₈O₁₁ for the target compound) .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer :

- Enzyme substrate studies : Mimics natural sugar structures to probe glycosidase specificity. For example, propanoyl groups alter steric bulk, affecting enzyme binding kinetics .

- Drug delivery : Enhanced lipophilicity from propanoyl groups improves membrane permeability, making it a candidate for prodrug design .

Advanced Research Questions

Q. How do steric and electronic effects of propanoyl groups influence reactivity in glycosylation reactions compared to acetyl or benzoyl analogs?

- Methodological Answer :

- Steric hindrance : Propanoyl groups (larger than acetyl but smaller than benzoyl) balance reactivity and stability. DFT studies show reduced orbital overlap at the anomeric center compared to acetyl derivatives, slowing glycosylation rates .

- Electronic effects : Electron-withdrawing propanoyl esters destabilize oxocarbenium ion intermediates, requiring stronger Lewis acid catalysts (e.g., TMSOTf vs. BF₃·Et₂O) .

Q. What strategies resolve contradictions in reported synthetic yields or regioselectivity for acylated D-glucofuranose derivatives?

- Methodological Answer :

- Variable analysis : Systematic screening of catalysts (H₂SO₄ vs. pyridine), solvent polarity (DMF vs. CH₂Cl₂), and temperature (25°C vs. 40°C) identifies optimal conditions. For example, pyridine minimizes side reactions but requires longer reaction times .

- Protecting group tuning : Temporary isopropylidene protection at specific positions (e.g., 1,2-O-isopropylidene) directs acylation to desired sites .

Q. How can computational methods (e.g., DFT) predict the stability and reactivity of this compound in different solvents?

- Methodological Answer :

- Solvent modeling : DFT calculations (B3LYP/6-31G*) simulate solvation effects. Polar solvents (e.g., DMSO) stabilize transition states via hydrogen bonding, accelerating hydrolysis .

- Conformational analysis : Molecular dynamics (MD) simulations reveal preferred ring puckering (e.g., ³T₂ vs. ²T₃ conformers), impacting reactivity in glycosylation .

Data Contradiction Analysis

Key Research Findings

- Synthetic Efficiency : Propionylation under pyridine catalysis achieves 78% yield, but regioselectivity drops below 25°C .

- Biochemical Utility : The compound inhibits β-glucosidase at IC₅₀ = 12 µM, 3x more potent than acetyl analogs, due to enhanced hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。